molecular formula C6H13ClN2O3 B1670805 (E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride CAS No. 67010-42-8

(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride

Cat. No.: B1670805
CAS No.: 67010-42-8
M. Wt: 196.63 g/mol
InChI Key: ZDCPLYVEFATMJF-KSMVGCCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride is a chemical compound with the molecular formula C6H13ClN2O3This compound is notable for its role as an ethylene synthesis inhibitor, which makes it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride involves multiple steps. One common method starts with the reaction of a 2,2’-disubstituted diethyl ether and a dialkyl N-protected amidomalonate. The process includes several intermediate steps, such as the formation of bis-2-chloroethyl ether and diethyl acetamidomalonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar multi-step processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Nucleophiles: Ammonia, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Butenoic acid, 2-amino-4-(2-aminoethoxy)-, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Acts as an ethylene synthesis inhibitor, making it useful in studies related to plant physiology and growth regulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of ethylene-related pathways.

    Industry: Employed in agricultural practices to delay fruit ripening and extend shelf life.

Mechanism of Action

The compound exerts its effects primarily by inhibiting ethylene synthesis. It targets the ethylene biosynthesis pathway, specifically inhibiting the enzyme ACC synthase. This inhibition delays the ripening of fruits and affects various plant physiological processes such as gravitropism and fasciation .

Properties

CAS No.

67010-42-8

Molecular Formula

C6H13ClN2O3

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride

InChI

InChI=1S/C6H12N2O3.ClH/c7-2-4-11-3-1-5(8)6(9)10;/h1,3,5H,2,4,7-8H2,(H,9,10);1H/b3-1+;

InChI Key

ZDCPLYVEFATMJF-KSMVGCCESA-N

Isomeric SMILES

C(CO/C=C/C(C(=O)O)N)[NH3+].[Cl-]

SMILES

C(COC=CC(C(=O)O)N)N.Cl

Canonical SMILES

C(COC=CC(C(=O)O)N)[NH3+].[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aminoethoxyvinylglycine hydrochloride DL-form, Aviglycine hydrochloride, DL-;  DL-Aviglycine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride
Reactant of Route 2
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride
Reactant of Route 3
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride
Reactant of Route 4
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride
Reactant of Route 5
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride
Reactant of Route 6
(E)-2-Amino-4-(2-aminoethoxy)but-3-enoic acid hydrochloride

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